Synthetic Versatility: Bifunctional Reactivity of the Free Base vs. Salt Forms
The free base form of Methyl 2-(4‑aminopiperidin‑1‑yl)acetate possesses two distinct reactive handles: a nucleophilic primary amine at the 4‑position of the piperidine ring and an electrophilic methyl ester group on the ring nitrogen. This contrasts with its hydrochloride salt (CAS 206274‑39‑7), which requires an additional deprotection step to liberate the free amine for nucleophilic reactions [1][2]. While the salt form offers improved solid‑state stability and aqueous solubility, the free base provides direct access to a wider range of synthetic transformations, including acylation, alkylation, and reductive amination, without the need for base‑mediated neutralization [1].
| Evidence Dimension | Reactive functional groups accessible without deprotection |
|---|---|
| Target Compound Data | Two reactive handles: free primary amine (nucleophile) and methyl ester (electrophile) |
| Comparator Or Baseline | Methyl 2-(4-aminopiperidin-1-yl)acetate hydrochloride (CAS 206274-39-7) requires neutralization of the amine hydrochloride salt |
| Quantified Difference | Qualitative difference: direct vs. stepwise reactivity |
| Conditions | General organic synthesis context |
Why This Matters
The free base eliminates a synthetic step, reducing time and material costs in multi‑step reaction sequences where the amine must be functionalized directly.
- [1] Biosynce. (n.d.). Methyl 2-(4-aminopiperidin-1-yl)acetate CAS 90152-50-4. Retrieved April 19, 2026. View Source
- [2] ChemTradeHub. (n.d.). Methyl (4-amino-1-piperidinyl)acetate (CAS 90152-50-4). Retrieved April 19, 2026. View Source
